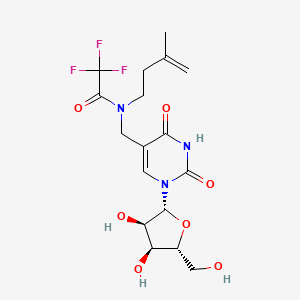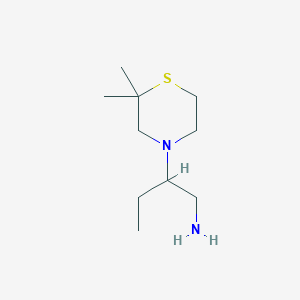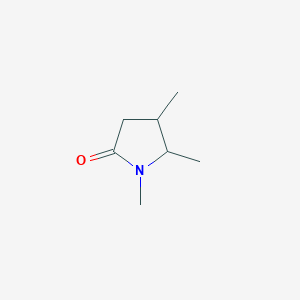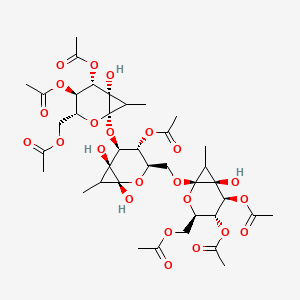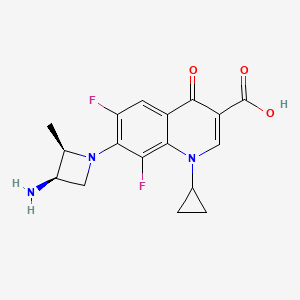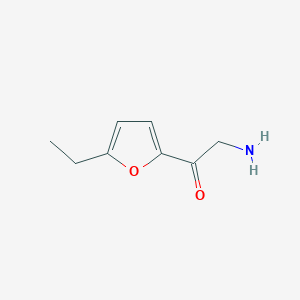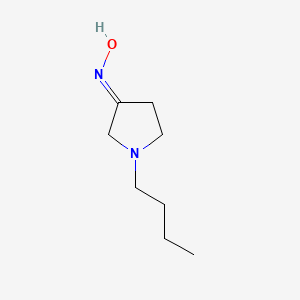
1-Butylpyrrolidin-3-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylpyrrolidin-3-one oxime is a chemical compound with the molecular formula C8H15NO. It is an oxime derivative of 1-butylpyrrolidin-3-one, which is a five-membered lactam.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butylpyrrolidin-3-one oxime can be synthesized through the reaction of 1-butylpyrrolidin-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
1-Butylpyrrolidin-3-one+Hydroxylamine Hydrochloride→1-Butylpyrrolidin-3-one Oxime+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Butylpyrrolidin-3-one oxime undergoes various chemical reactions, including:
Oxidation: Oxidation of the oxime group can lead to the formation of nitro compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxy acids such as peroxytrifluoroacetic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for the reduction of oximes.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1-Butylpyrrolidin-3-one oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-butylpyrrolidin-3-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Butylpyrrolidin-2-one: A similar compound with a different position of the oxime group.
3-Oximinooxetane: Another oxime derivative with a different ring structure.
Bispyridinium oximes: Structurally different but functionally similar in terms of their reactivity with organophosphates .
Uniqueness
1-Butylpyrrolidin-3-one oxime is unique due to its specific ring structure and the position of the oxime group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(NE)-N-(1-butylpyrrolidin-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-8(7-10)9-11/h11H,2-7H2,1H3/b9-8+ |
InChI Key |
IVWUCODNVUCANK-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCN1CC/C(=N\O)/C1 |
Canonical SMILES |
CCCCN1CCC(=NO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


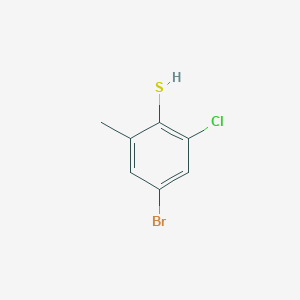
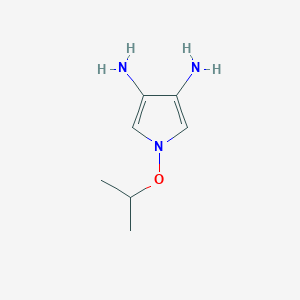

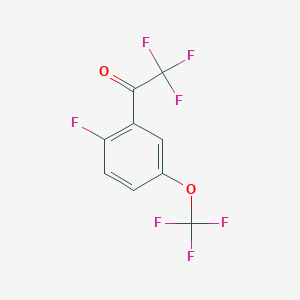
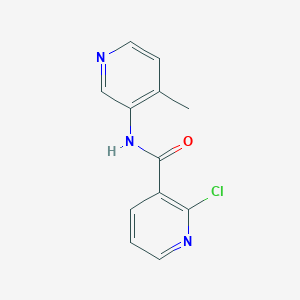
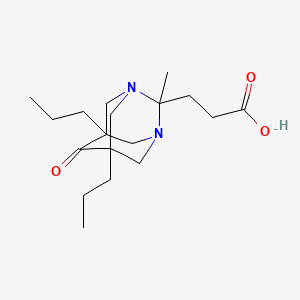
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)
